3-(4-Bromothiophen-2-yl)prop-2-en-1-ol
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Overview
Description
3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . The presence of a bromine atom and a hydroxyl group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a condensation reaction with propargyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-(4-Bromothiophen-2-yl)prop-2-en-1-one.
Reduction: Formation of 3-(Thiophen-2-yl)prop-2-en-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of materials with nonlinear optical properties and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromothiophen-2-yl)prop-2-en-1-ol
- 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol
- 3-(4-Chlorothiophen-2-yl)prop-2-en-1-ol
- 3-(4-Methylthiophen-2-yl)prop-2-en-1-ol
Uniqueness
3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5,9H,3H2/b2-1+ |
InChI Key |
UOTZJFVYTBJVKW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/CO |
Canonical SMILES |
C1=C(SC=C1Br)C=CCO |
Origin of Product |
United States |
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